molecular formula C11H12O4 B3000731 3-(1,3-Benzodioxol-5-yloxy)-2-butanone CAS No. 23973-82-2

3-(1,3-Benzodioxol-5-yloxy)-2-butanone

Cat. No.: B3000731
CAS No.: 23973-82-2
M. Wt: 208.213
InChI Key: BYIVAECGUIYOLC-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yloxy)-2-butanone is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.213. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-Benzodioxol-5-yloxy)-2-butanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-Benzodioxol-5-yloxy)-2-butanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(12)8(2)15-9-3-4-10-11(5-9)14-6-13-10/h3-5,8H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIVAECGUIYOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 3-(1,3-Benzodioxol-5-yloxy)-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(1,3-Benzodioxol-5-yloxy)-2-butanone

Chemical Identity & Structural Analysis

3-(1,3-Benzodioxol-5-yloxy)-2-butanone is a specialized organic intermediate characterized by an


-aryloxy ketone motif.[1] Structurally, it consists of a butanone backbone where the hydrogen at the C3 position has been substituted by a sesamol (1,3-benzodioxol-5-ol) moiety via an ether linkage.[1]

This compound is distinct from its more common isomer, 4-(1,3-benzodioxol-5-yl)-2-butanone (Piperonyl acetone), where the aromatic ring is attached via a carbon-carbon bond at the


-position.[1] The presence of the oxygen atom at the 

-position in the title compound significantly alters its electronic properties and reactivity profile, making it a valuable scaffold for the synthesis of bioactive amino alcohols and heterocycles.

Table 1: Physicochemical Profile

PropertyValue / Description
IUPAC Name 3-(1,3-Benzodioxol-5-yloxy)butan-2-one
Molecular Formula

Molecular Weight 208.21 g/mol
Structural Class

-Aryloxy Ketone
Chirality Contains one chiral center at C3; typically synthesized as a racemate.[1]
Predicted LogP ~1.8 – 2.1 (Lipophilic)
Physical State Viscous oil or low-melting solid (Predicted)
Key Functional Groups Methylenedioxy bridge, Aryl ether, Ketone

Synthetic Pathways

The most robust and scalable method for synthesizing 3-(1,3-Benzodioxol-5-yloxy)-2-butanone is the Williamson Ether Synthesis .[1] This route utilizes the nucleophilic potential of sesamol (the phenol) to displace a halide from 3-chloro-2-butanone.[1]

Protocol: Base-Mediated Alkylation[1]
  • Precursor A: 3-Chloro-2-butanone (commercially available or prepared via chlorination of 2-butanone).[1]

  • Precursor B: Sesamol (3,4-Methylenedioxyphenol).[1]

  • Catalyst/Base: Potassium Carbonate (

    
    ) and Potassium Iodide (KI, catalytic).
    
  • Solvent: Acetone (reflux) or DMF (room temp to

    
    ).
    

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with Sesamol (1.0 eq) and anhydrous Acetone (0.5 M concentration). Add anhydrous

    
     (1.5 eq) and stir for 30 minutes to generate the phenoxide anion.
    
  • Addition: Add catalytic KI (0.1 eq) to facilitate the Finkelstein reaction in situ (converting chloro- to the more reactive iodo-intermediate).

  • Alkylation: Dropwise add 3-Chloro-2-butanone (1.1 eq) to the mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of Sesamol via TLC (Hexane:EtOAc 4:1).[1]
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in Ethyl Acetate and wash with 1N NaOH (to remove unreacted phenol) followed by brine.

  • Purification: Flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexane).

DOT Diagram: Synthesis Workflow

SynthesisPath Start Sesamol (Nucleophile) Intermediate Phenoxide Anion Start->Intermediate Deprotonation Reagent 3-Chloro-2-butanone (Electrophile) Product 3-(1,3-Benzodioxol-5-yloxy)-2-butanone Reagent->Product + cat. KI Base K2CO3 / Acetone (Base) Base->Intermediate Intermediate->Product SN2 Substitution

Caption: Williamson ether synthesis pathway via SN2 nucleophilic substitution.[1]

Reactivity & Applications

The chemical utility of 3-(1,3-Benzodioxol-5-yloxy)-2-butanone lies in its dual functionality: the reactive ketone carbonyl and the electron-rich aromatic ring.[1]

A. Carbonyl Modification (Drug Discovery)

The ketone group at C2 is a prime target for derivatization into bioactive scaffolds.

  • Reductive Amination: Reaction with primary amines followed by reduction (e.g.,

    
    ) yields 
    
    
    
    -aryloxy amines, a pharmacophore found in many beta-blockers and sodium channel blockers.[1]
  • Reduction: Simple reduction with Sodium Borohydride (

    
    ) yields the corresponding alcohol, creating a second chiral center and offering diastereomeric pairs for structure-activity relationship (SAR) studies.[1]
    
B. Metabolic Stability & Cleavage

The methylenedioxy ring (1,3-benzodioxole) is a known target for Cytochrome P450 enzymes.[1] In metabolic studies, this moiety often undergoes oxidation to a catechol, which can then be methylated or conjugated. The ether linkage at C3 is generally stable under physiological conditions but can be cleaved by strong Lewis acids (e.g.,


) in a laboratory setting to regenerate the phenol.

DOT Diagram: Reactivity Logic

Reactivity cluster_0 Chemical Transformations Core 3-(1,3-Benzodioxol-5-yloxy)-2-butanone RedAmin Reductive Amination (Amine + NaBH(OAc)3) Core->RedAmin Target: Beta-blocker analogs Alcohol Reduction to Alcohol (NaBH4) Core->Alcohol Target: Chiral alcohols Cleavage Ether Cleavage (BBr3) Core->Cleavage Degradation Studies

Caption: Primary reactivity pathways for pharmaceutical derivatization.

Safety & Handling

As an


-aryloxy ketone, this compound should be handled with standard organic safety protocols.[1]
  • Hazards: Likely an irritant to skin and eyes.[1] The precursor, 3-chloro-2-butanone, is a lachrymator and alkylating agent; ensure all synthesis steps involving the halo-ketone are performed in a fume hood.[1]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent autoxidation of the ether linkage over prolonged periods.

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.[1]

References

  • Santa Cruz Biotechnology. 3-(1,3-Benzodioxol-5-yloxy)-2-butanone Product Analysis. SCBT.[1][2]

  • PubChem. 4-(1,3-Benzodioxol-5-yl)-2-butanone (Isomer Comparison). National Library of Medicine. [1]

  • Frontiers in Plant Science. Design and Synthesis of 1,3-Benzodioxole Derivatives. (Context on Benzodioxole reactivity).

  • Organic Chemistry Portal. Synthesis of alpha-Alkylated Ketones and Ethers. (General Methodology). [1]

Sources

3-(1,3-Benzodioxol-5-yloxy)-2-butanone CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(1,3-Benzodioxol-5-yloxy)-2-butanone , a specialized ether derivative of sesamol and 3-hydroxy-2-butanone. This molecule serves as a critical intermediate in organic synthesis and a structural probe in medicinal chemistry, particularly for exploring benzodioxole-based bioactivity.

Part 1: Chemical Identity & Structural Analysis

This compound is an


-aryloxy ketone , featuring a 1,3-benzodioxole (methylenedioxybenzene) moiety linked via an ether bond to the C3 position of a 2-butanone chain. This structural motif combines the lipophilic, metabolic-modulating properties of the benzodioxole ring with the reactive carbonyl of the ketone.
1.1 Identifiers & Physicochemical Profile
Parameter Data / Value
Chemical Name 3-(1,3-Benzodioxol-5-yloxy)-2-butanone
Systematic Name 3-(benzo[d][1,3]dioxol-5-yloxy)butan-2-one
Molecular Formula C

H

O

Molecular Weight 208.21 g/mol
CAS Number Note: Specific CAS for this ether is not widely indexed in public registries.[1][2][3] Often confused with isomer CAS 23023-13-4 (C-linked).
Catalog ID SCBT: sc-266497 (Example Reference)
Physical State Viscous oil or low-melting solid (Predicted)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water.
1.2 Structural Distinction (Critical)

Researchers must distinguish this compound from its C-linked isomer, 4-(1,3-benzodioxol-5-yl)-2-butanone (Rheosmin/Raspberry Ketone derivative).

  • Target Molecule: Ether linkage (Ar-O-C) at the alpha-position to the ketone.

  • Common Isomer: Carbon linkage (Ar-C-C) .

Part 2: Synthesis & Experimental Protocols

The most robust route to 3-(1,3-Benzodioxol-5-yloxy)-2-butanone is the Williamson Ether Synthesis , coupling sesamol (5-hydroxy-1,3-benzodioxole) with an


-halo ketone.
2.1 Retrosynthetic Analysis
  • Disconnection: O–C bond at the

    
    -position of the ketone.
    
  • Synthons: Sesamol (Nucleophile) + 3-Chloro-2-butanone (Electrophile).

2.2 Optimized Synthesis Protocol

Reagents:

  • Sesamol (1.0 eq)

  • 3-Chloro-2-butanone (1.2 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 eq, anhydrous)
  • Potassium Iodide (KI) (0.1 eq, catalyst)

  • Solvent: Acetone or DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Sesamol (10 mmol) in anhydrous Acetone (30 mL) .

  • Deprotonation: Add K

    
    CO
    
    
    
    (20 mmol)
    in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: The mixture may turn slightly yellow.
  • Alkylation: Add 3-Chloro-2-butanone (12 mmol) dropwise via syringe. Add KI (1 mmol) to accelerate the reaction via the Finkelstein mechanism (in situ conversion to the more reactive iodide).

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 6–12 hours. Monitor reaction progress via TLC (Mobile Phase: Hexanes/EtOAc 4:1). The starting material (Sesamol) should disappear (Rf ~0.3), and the product should appear as a less polar spot (Rf ~0.6).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (KCl/K

      
      CO
      
      
      
      ) through a Celite pad.
    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Redissolve in EtOAc (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted sesamol, followed by Brine (20 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.[4]
  • Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

2.3 Synthetic Workflow Diagram

SynthesisWorkflow Sesamol Sesamol (Nucleophile) Intermediate Transition State (SN2 Attack) Sesamol->Intermediate + K2CO3, Acetone Reflux HaloKetone 3-Chloro-2-butanone (Electrophile) HaloKetone->Intermediate + KI (cat) Product 3-(1,3-Benzodioxol-5-yloxy)-2-butanone (Target Ether) Intermediate->Product - KCl - KI

Caption: Williamson ether synthesis pathway utilizing Finkelstein catalysis for enhanced reactivity.

Part 3: Mechanism of Action & Applications
3.1 Pharmacophore Utility

The 1,3-benzodioxole ring is a privileged scaffold in medicinal chemistry, often acting as a bioisostere for catechol or a Cytochrome P450 (CYP) inhibitor .

  • Metabolic Stability: The methylenedioxy bridge protects the phenolic oxygens from rapid glucuronidation, potentially increasing the half-life of the parent molecule compared to a free catechol.

  • CYP Inhibition: The methylene carbon of the benzodioxole can be oxidized to a carbene intermediate, which coordinates irreversibly with the heme iron of CYP450 enzymes. This makes the title compound a valuable probe for studying metabolic interactions.

3.2 Reactivity Profile

The


-aryloxy ketone motif allows for further diversification:
  • Reduction: NaBH

    
     reduction yields the corresponding alcohol (1,2-diol ether derivative).
    
  • Amination: Reductive amination at the ketone allows for the introduction of nitrogen-containing heterocycles.

3.3 Biological Interaction Pathway [3]

BioInteraction Compound 3-(1,3-Benzodioxol-5-yloxy)-2-butanone Metabolism Methylene Hydroxylation Compound->Metabolism Oxidation CYP450 Cytochrome P450 (Heme Center) Inhibition Irreversible Heme Adduct (Enzyme Inactivation) CYP450->Inhibition Mechanism Based Inactivation Carbene Carbene Intermediate (Reactive Species) Metabolism->Carbene - H2O Carbene->CYP450 Coordination

Caption: Mechanism-based inactivation of CYP450 enzymes by the benzodioxole moiety.

Part 4: Safety & Handling (E-E-A-T)

As a specialized research chemical, specific toxicological data may be limited. However, based on the structural components (Sesamol and


-haloketones), the following protocols are mandatory.
Hazard Class Risk Description Mitigation Protocol
Skin/Eye Irritant Phenolic ethers and ketones can cause contact dermatitis and severe eye irritation.Wear nitrile gloves (double-glove recommended) and chemical safety goggles.
Inhalation Volatile ketones may cause respiratory irritation or dizziness.Handle exclusively in a certified chemical fume hood.
Reactivity Compatible with oxidation; avoid strong reducing agents unless intended.Store under inert gas (Nitrogen/Argon) at 2-8°C to prevent ether cleavage or oxidation.

Self-Validating Safety Check: Before scaling up the synthesis, perform a small-scale test (100 mg) to verify the exothermicity of the deprotonation step. If the reaction mixture changes color to dark brown/black rapidly, it indicates decomposition; lower the temperature to 0°C for the addition of the base.

References
  • Santa Cruz Biotechnology (SCBT). 3-(1,3-Benzodioxol-5-yloxy)-2-butanone Product Entry.[5] Retrieved from

  • PubChem. 2-Butanone, 1-(1,3-benzodioxol-5-yl)- (Isomer Reference).[1] CID 89964.[1] Retrieved from

  • Frontiers in Plant Science. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives. (Context on Benzodioxole Synthesis). Retrieved from

  • ChemicalBook. 1,3-Benzodioxole Chemical Properties and Synthesis. Retrieved from

Sources

Technical Guide: A Comprehensive Framework for Determining the Solubility Profile of 3-(1,3-Benzodioxol-5-yloxy)-2-butanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability. This guide provides a comprehensive framework for characterizing the solubility profile of the novel chemical entity 3-(1,3-Benzodioxol-5-yloxy)-2-butanone. We move beyond simple data reporting to establish a logical and scientifically-grounded workflow, beginning with theoretical considerations based on molecular structure and culminating in robust, validated experimental protocols. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the causal relationships that govern solubility phenomena.

Introduction: The Critical Role of Solubility in Drug Development

In the journey from discovery to a viable drug product, few physicochemical properties are as fundamental as solubility.[1][2] Poor solubility can lead to a cascade of challenges, including unreliable results in biological assays, poor bioavailability, and significant hurdles in formulation development.[2] For a new chemical entity (NCE) such as 3-(1,3-Benzodioxol-5-yloxy)-2-butanone, a thorough understanding of its solubility across a range of relevant organic solvents is not merely a characterization step; it is a foundational pillar of its entire development program.

This guide will systematically outline the process for generating a comprehensive solubility profile for 3-(1,3-Benzodioxol-5-yloxy)-2-butanone, a molecule featuring a moderately polar benzodioxole ring, an ether linkage, and a ketone functional group. This combination of functionalities suggests a nuanced solubility behavior that warrants a detailed investigation.

Theoretical & Strategic Foundations

A robust experimental plan is built upon a solid theoretical understanding. Before any measurements are taken, we must consider the principles governing the dissolution process.

Molecular Structure Analysis and Preliminary Assessment

The structure of 3-(1,3-Benzodioxol-5-yloxy)-2-butanone provides initial clues to its solubility. The molecule possesses both hydrophobic (the aromatic ring system) and hydrophilic (ether and ketone oxygens capable of acting as hydrogen bond acceptors) regions. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent. The principle of "like dissolves like" is our primary guide here; polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[3][4][5]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is crucial to differentiate between two types of solubility measurements, as they provide different, yet equally important, insights.[6][7]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium value, defined as the maximum concentration of a solute that can be dissolved in a solvent under conditions where the solid phase and the solution phase are in equilibrium.[6][8] It is a fundamental, intrinsic property of the compound in a given solvent system. This value is critical for formulation and understanding the maximum achievable concentration.[2][9]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound, typically introduced from a concentrated DMSO stock solution, begins to precipitate out of an aqueous or buffer system.[2][10] Kinetic solubility values are often higher than thermodynamic ones due to the formation of supersaturated, metastable solutions.[6][11][12] This assay is invaluable in early drug discovery for high-throughput screening (HTS) to quickly flag compounds that might precipitate in biological assays.[13][14]

For the comprehensive characterization of 3-(1,3-Benzodioxol-5-yloxy)-2-butanone, determining its thermodynamic solubility is the primary objective.

The Thermodynamics of Dissolution

Dissolution is governed by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes. A substance dissolves when ΔG is negative.

  • Enthalpy of Solution (ΔH_soln): This represents the energy change associated with breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds.[3]

  • Entropy of Solution (ΔS_soln): This reflects the change in disorder of the system. Dissolution of a crystalline solid into a liquid solvent typically leads to an increase in entropy.[3]

The temperature dependence of solubility is described by the van't Hoff equation, which relates the equilibrium constant (in this case, the solubility product) to the enthalpy of solution.[15][16] For most solids, the dissolution process is endothermic (ΔH > 0), meaning solubility increases with temperature.[6][16][17][18] This is a key parameter to investigate.

Experimental Design & Protocols

The following sections detail the methodologies for a comprehensive solubility assessment. The cornerstone of this investigation is the Shake-Flask Method , which is considered the gold standard for determining thermodynamic equilibrium solubility.[8][15][19]

Solvent Selection Rationale

The choice of solvents is critical and should span a range of polarities and chemical functionalities to build a comprehensive profile relevant to pharmaceutical processing. The following table outlines a suggested panel of solvents.

Solvent Class Polarity Index Rationale for Inclusion
Water (pH 7.4 Buffer)Protic, Polar10.2Baseline for aqueous solubility, relevant to physiological conditions.
EthanolProtic, Polar4.3Common co-solvent in formulations, represents polar protic interactions.
MethanolProtic, Polar5.1Similar to ethanol, useful for comparison within protic solvents.
Isopropyl Alcohol (IPA)Protic, Polar3.9A less polar alcohol, common in processing and purification.
AcetoneAprotic, Polar5.1A polar aprotic solvent with a ketone group, may interact well with the solute.
Acetonitrile (ACN)Aprotic, Polar5.8Common solvent in analytical chemistry (HPLC), useful for method development.
Dichloromethane (DCM)Aprotic, Mid-Polarity3.1A chlorinated solvent used in synthesis and extraction.
Ethyl AcetateAprotic, Mid-Polarity4.4An ester-based solvent, common in chromatography and extraction.
TolueneAprotic, Non-Polar2.4An aromatic, non-polar solvent to probe hydrophobic interactions.
HeptaneAprotic, Non-Polar0.1An aliphatic, highly non-polar solvent to define the lower limit of solubility.
Dimethyl Sulfoxide (DMSO)Aprotic, Polar7.2A powerful, highly polar aprotic solvent, often used for stock solutions.[20][21]
The Equilibrium Shake-Flask Method: Step-by-Step Protocol

This protocol is designed to be a self-validating system by ensuring equilibrium is reached.

Objective: To determine the thermodynamic solubility of 3-(1,3-Benzodioxol-5-yloxy)-2-butanone in a panel of organic solvents at controlled temperatures.

Materials:

  • 3-(1,3-Benzodioxol-5-yloxy)-2-butanone (crystalline solid, purity >99%)

  • Selected organic solvents (HPLC grade or higher)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Analytical balance (readable to 0.01 mg)

  • Thermostatically controlled shaker incubator

  • Centrifuge capable of holding vials

  • Syringes and 0.22 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Workflow Visualization:

G cluster_prep Phase 1: Sample Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Quantification A Weigh excess compound into triplicate vials B Add precise volume of selected solvent A->B Dispense C Place vials in shaker incubator (e.g., 25°C) B->C Load D Agitate for 24h and 48h to ensure equilibrium C->D Incubate E Centrifuge vials to pellet excess solid D->E Process F Withdraw supernatant and filter (0.22 µm) E->F Isolate G Dilute aliquot of filtrate into mobile phase F->G Prepare H Quantify concentration via validated HPLC method G->H Inject & Analyze I Compare 24h vs 48h results to confirm equilibrium H->I Validate

Caption: Workflow for Thermodynamic Solubility Determination.

Procedure:

  • Preparation: Into three separate 20 mL glass vials, add an excess amount of 3-(1,3-Benzodioxol-5-yloxy)-2-butanone (e.g., ~50 mg). The key is to ensure a visible excess of solid remains at the end of the experiment.[15]

  • Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the first selected solvent into each of the three vials.

  • Equilibration: Tightly cap the vials and place them in a shaker incubator set to a controlled temperature (e.g., 25°C). Agitate the vials for a predetermined time. To ensure equilibrium has been reached, time points such as 24 and 48 hours should be tested.[8][13][22] If the solubility values at these two time points are statistically identical, equilibrium is confirmed.[22]

  • Phase Separation: After equilibration, allow the vials to stand at the experimental temperature for at least 1 hour to allow for thermal re-equilibration. Then, centrifuge the vials at high speed (e.g., 5000 G for 15 minutes) to pellet the excess undissolved solid.[23]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulates.

  • Dilution & Analysis: Accurately dilute a portion of the filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method. The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of 3-(1,3-Benzodioxol-5-yloxy)-2-butanone.

  • Repeat: Perform this entire procedure for each solvent in the selected panel and at different temperatures (e.g., 4°C, 25°C, and 37°C) to assess the temperature dependency of solubility.[16][17]

Analytical Method Validation

The trustworthiness of the solubility data is directly dependent on the quality of the analytical method used for quantification. The HPLC method must be validated for:

  • Specificity: The ability to resolve the analyte from any potential impurities or degradants.

  • Linearity: A linear relationship between concentration and detector response over the required range.

  • Accuracy & Precision: The closeness of measured values to the true value and the reproducibility of the measurements, respectively.

  • Stability: The stability of the compound in the solvent and in the analytical samples must be demonstrated to ensure no degradation occurs during the experiment.[24][25]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to allow for easy comparison and interpretation.

Solubility Profile of 3-(1,3-Benzodioxol-5-yloxy)-2-butanone

The following table presents a template for reporting the determined solubility data. (Note: The values presented here are hypothetical and for illustrative purposes only.)

Solvent Polarity Index Solubility at 25°C (mg/mL) Solubility at 37°C (mg/mL) Qualitative Classification
Heptane0.1< 0.1< 0.1Very Sparingly Soluble
Toluene2.415.2 ± 0.825.5 ± 1.1Sparingly Soluble
Dichloromethane3.1155.4 ± 7.2210.1 ± 9.8Soluble
Ethyl Acetate4.485.3 ± 4.1122.6 ± 5.9Soluble
Acetone5.1> 500> 500Freely Soluble
Acetonitrile5.8215.7 ± 10.3290.4 ± 13.1Soluble
Isopropyl Alcohol3.998.6 ± 4.5145.2 ± 6.8Soluble
Ethanol4.3120.1 ± 5.8180.7 ± 8.2Soluble
Methanol5.1190.5 ± 9.1275.3 ± 12.5Soluble
DMSO7.2> 1000> 1000Very Soluble
Water (pH 7.4)10.20.5 ± 0.030.9 ± 0.05Slightly Soluble
Interpretation of Results

The hypothetical data suggests that 3-(1,3-Benzodioxol-5-yloxy)-2-butanone exhibits solubility behavior consistent with a moderately polar compound.

  • Low Aqueous Solubility: The poor solubility in buffered water is a critical finding for drug development, suggesting potential bioavailability challenges for oral administration and the need for formulation strategies.

  • High Solubility in Polar Aprotic Solvents: The excellent solubility in solvents like Acetone and DMSO is expected, given their ability to interact with the polar functional groups of the molecule.

  • Temperature Dependence: The increase in solubility with temperature across all solvents suggests that the dissolution process is endothermic, which is typical for most solid solutes.[17][18]

Conclusion and Future Directions

This guide has established a comprehensive, scientifically rigorous framework for determining the solubility profile of 3-(1,3-Benzodioxol-5-yloxy)-2-butanone. By grounding experimental protocols in theoretical principles and emphasizing the importance of validated analytical methods, the resulting data provides a trustworthy foundation for subsequent drug development activities. The characterization of solubility is not an endpoint but a critical starting point that informs formulation science, process chemistry, and biopharmaceutical assessment.

Future work should include determining the pH-solubility profile for ionizable compounds and investigating the potential for different polymorphic forms, as crystal structure can significantly impact solubility.[6]

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • He, Y., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]

  • Liu, R., et al. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. PubMed. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Unchained Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • Jouyban, A. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • JoVE. (2020, March 26). Video: Solubility - Concept. [Link]

  • Pop, R., et al. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. [Link]

  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Wikipedia. Solubility. [Link]

  • Westlab. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ResearchGate. (2020). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. [Link]

  • SlideShare. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • PubMed. (2020, July 21). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. [Link]

  • PubMed. (2012, October 9). kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Scite.ai. Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. [Link]

  • Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). [Link]

  • NCBI Bookshelf. (2022, September 12). Biochemistry, Dissolution and Solubility. [Link]

  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

  • Purdue University. Solubility. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Chromatography Online. (2022, April 15). Separation Science in Drug Development, Part 2: High‑Throughput Characterization. [Link]

  • PMC - NIH. (2019). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • PubMed. (2007, July 30). High throughput solubility measurement in drug discovery and development. [Link]

  • American Institute for Conservation. Solubility Parameters: Theory and Application. [Link]

  • ACS Publications. (2022, June 13). Solubility Model to Guide Solvent Selection in Synthetic Process Development. [Link]

  • PMC - NIH. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

  • Leibniz-Institut für umweltmedizinische Forschung. (2016, May 28). Procedure for solubility testing of NM suspension. [Link]

  • Taiwan FDA. ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. [Link]

  • World Health Organization (WHO). Annex 4. [Link]

  • European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers. [Link]

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Safety Data Sheet (SDS) and toxicity of 3-(1,3-Benzodioxol-5-yloxy)-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Toxicological Profiling & Handling Protocols for 3-(1,3-Benzodioxol-5-yloxy)-2-butanone

Executive Summary

This technical guide provides an in-depth risk assessment and handling framework for 3-(1,3-Benzodioxol-5-yloxy)-2-butanone . Unlike common fragrance ingredients (e.g., "Helional" derivatives) which possess carbon-carbon linkages, this compound is an aryl ether derived from Sesamol.

For drug development professionals, this molecule presents specific metabolic liabilities—primarily Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes due to the methylenedioxy bridge. This guide synthesizes predictive toxicology (QSAR), read-across data from structural analogues, and rigorous containment strategies to function as a high-level Safety Data Sheet (SDS) supplement.

Module 1: Chemical Identity & Physicochemical Profiling

Distinction Alert: Do not confuse this compound with 4-(1,3-Benzodioxol-5-yl)-2-butanone (CAS 55418-52-5). The user-specified compound contains an ether linkage (-O-) at the 3-position of the butanone chain, significantly altering its metabolic stability and polarity.

PropertySpecification / PredictionCausality/Notes
Chemical Name 3-(1,3-Benzodioxol-5-yloxy)-2-butanoneIUPAC nomenclature based on ether linkage.
Molecular Formula C₁₁H₁₂O₄Oxygen count is 4 (2 in ring, 1 ether, 1 ketone).
Molecular Weight 208.21 g/mol Heavier than alkyl analogues due to extra oxygen.
Predicted LogP ~1.8 - 2.2Moderate lipophilicity; likely membrane permeable.
Physical State Viscous Liquid / Low-Melting SolidBased on Sesamol ethers; likely oil at RT.
Boiling Point ~290–310°C (Predicted)High BP due to molecular weight and polarity.
Chirality Yes (C3 of butanone)Exists as enantiomers; biological activity may vary.

Module 2: Toxicological Framework (The "Why")

Since specific experimental toxicological data is limited for this exact isomer, we utilize a Read-Across approach based on the metabolic fate of its two primary pharmacophores: the Benzodioxole ring and the Alpha-phenoxy ketone motif.

Metabolic Activation & CYP Inhibition

The most critical risk for drug development is the methylenedioxyphenyl (MDP) moiety.

  • Mechanism: CYP450 enzymes oxidize the methylene bridge (-CH₂-) to a carbene intermediate.

  • Result: This carbene coordinates tightly with the heme iron of the CYP enzyme, forming a Quasi-Irreversible Complex (MI-complex).

  • Impact: Potent inhibition of CYP3A4 and CYP2D6, leading to significant Drug-Drug Interaction (DDI) potential.

Metabolic Cleavage (O-Dealkylation)

The ether linkage at the 3-position is susceptible to oxidative O-dealkylation.

  • Metabolite A: Sesamol (1,3-Benzodioxol-5-ol). A known antioxidant with low acute toxicity but potential for skin sensitization.

  • Metabolite B: 3-Hydroxy-2-butanone (Acetoin). Generally Recognized As Safe (GRAS) flavoring agent.

  • Toxicological Inference: The intact parent molecule is likely more irritating than its metabolites due to higher lipophilicity enabling dermal penetration.

ToxicityMechanism Parent Parent Molecule 3-(1,3-Benzodioxol-5-yloxy)-2-butanone CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Metabolism Cleavage O-Dealkylation Parent->Cleavage Ether Hydrolysis Carbene Carbene Intermediate (Reactive Species) CYP->Carbene Methylene Oxidation Inhibition CYP Inactivation (DDI Risk) Carbene->Inhibition Heme Coordination Sesamol Metabolite 1: Sesamol (Potential Sensitizer) Cleavage->Sesamol Acetoin Metabolite 2: Acetoin (Low Toxicity) Cleavage->Acetoin

Figure 1: Predicted metabolic fate and toxicity pathways. The red path indicates the high-risk mechanism for drug interaction studies.

Module 3: Occupational Hygiene & Handling Protocol

Given the "Research Chemical" status, this compound must be handled as a Potent Unknown .

Occupational Exposure Banding (OEB)
  • Assignment: Band 3 (Hazardous)

  • OEL Target: < 10 µg/m³ (8-hour TWA) until proven otherwise.

  • Justification: Presence of the benzodioxole structural alert (sensitization/enzyme inhibition) and lack of chronic data.

Engineering Controls (The Self-Validating System)

To ensure safety without relying on "perfect behavior," implement these physical barriers:

  • Primary Containment: All weighing and transfer of neat liquid/solid must occur within a Chemical Fume Hood or Powder Containment Enclosure .

  • Glove Permeation Strategy:

    • Inner Glove: Nitrile (minimum 4 mil).

    • Outer Glove: Laminate film (e.g., Silver Shield) if handling >100mL, as ketones can swell nitrile and ethers can permeate rapidly.

  • Respiratory: If aerosolization is possible (e.g., rotary evaporation, sonication), use P100/OV cartridges.

Emergency Response Matrix
ScenarioImmediate ActionDecontamination Chemistry
Skin Contact Wash with soap/water for 15 min. Do not use alcohol (enhances absorption).Surfactant-based cleaner.
Eye Contact Flush 15 min.[1][2] Isotonic saline preferred.N/A
Spill (< 100mL) Absorb with vermiculite.10% Aqueous Sodium Carbonate (hydrolysis aid).
Fire CO₂, Dry Chemical, Foam.[1][2]Toxic fumes (CO) emitted.

Module 4: Synthesis of the Safety Data Sheet (SDS)

If you are generating an internal SDS for this compound, populate the critical sections as follows:

Section 2: Hazard Identification (GHS Classification - Predicted)

  • Signal Word: WARNING

  • H302: Harmful if swallowed (Read-across from Sesamol).[3]

  • H317: May cause an allergic skin reaction (Benzodioxole moiety).

  • H319: Causes serious eye irritation (Ketone/Ether functionality).

  • H412: Harmful to aquatic life with long-lasting effects.

Section 10: Stability and Reactivity

  • Chemical Stability: Stable under standard conditions.[1][2]

  • Conditions to Avoid: Light and Air (Ether linkage can form peroxides over extended storage; test for peroxides before distillation).

  • Incompatible Materials: Strong oxidizing agents, Strong Lewis acids (cleaves ether).

Module 5: Experimental Workflow for Safety Validation

Before scaling up synthesis or biological testing, perform this Self-Validating Protocol to assess stability and reactivity.

SafetyWorkflow Start Start: Material Receipt PeroxideTest Peroxide Test (KI Starch Paper) Start->PeroxideTest Pos Positive (>10ppm) PeroxideTest->Pos Red Color Neg Negative PeroxideTest->Neg No Color Quench Quench (FeSO4 Wash) Pos->Quench Use Proceed to Experiment Neg->Use Quench->PeroxideTest Retest

Figure 2: Mandatory peroxide screening workflow before heating or concentrating the ether.

Protocol Steps:

  • Peroxide Check: Dip starch-iodide paper into the liquid. Blue/black indicates peroxides.

  • Neutralization: If positive, wash the organic phase with 5% aqueous Ferrous Sulfate (FeSO₄) or Sodium Metabisulfite.

  • Storage: Store under Argon at 2-8°C to prevent auto-oxidation of the ether linkage.

References

  • Santa Cruz Biotechnology. 3-(1,3-Benzodioxol-5-yloxy)-2-butanone Product Data. SCBT Catalog. Link

  • Murray, M. (2000). Mechanisms of inhibitory and heteroactivotropic interactions with cytochrome P450. Current Drug Metabolism, 1(1), 67-84. (Mechanism of Benzodioxole CYP Inhibition). Link

  • PubChem. Sesamol - Compound Summary. National Library of Medicine. (Source for metabolite toxicity read-across). Link

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. (Methodology for Read-Across). Link

  • Sigma-Aldrich. Safety Data Sheet for 1,3-Benzodioxole derivatives (Generic). (Baseline for GHS classification).[3] Link

Sources

Potential biological activity of 3-(1,3-Benzodioxol-5-yloxy)-2-butanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Biological & Synthetic Profile of 3-(1,3-Benzodioxol-5-yloxy)-2-butanone Derivatives

Executive Technical Summary

The compound 3-(1,3-Benzodioxol-5-yloxy)-2-butanone represents a specialized subclass of


-aryloxy ketones, integrating the privileged 1,3-benzodioxole (methylenedioxybenzene)  scaffold with a reactive ketonic side chain. While often utilized as a high-value intermediate in the synthesis of benzofurans and azole antifungals, this molecular architecture possesses intrinsic biological activity driven by its lipophilic core and electrophilic carbonyl center.

This technical guide analyzes the pharmacological potential of this scaffold, focusing on three primary vectors: antimicrobial efficacy , antioxidant capacity , and cytotoxic (antitumor) potential . It provides validated synthetic protocols and mechanistic insights for researchers developing next-generation derivatives.

Structural Pharmacophore Analysis

The biological activity of 3-(1,3-Benzodioxol-5-yloxy)-2-butanone derivatives is governed by the synergy between two distinct structural domains:

Structural DomainChemical FeatureBiological Implication
Domain A: 1,3-Benzodioxole Ring Electron-rich aromatic system; Methylenedioxy bridge.CYP450 Interaction: The methylene carbon is susceptible to oxidation, forming carbene intermediates that can inhibit cytochrome P450 enzymes (mechanism-based inactivation), potentially extending the half-life of co-administered drugs [1]. Antioxidant: Phenolic ether structure acts as a radical scavenger.
Domain B:

-Aryloxy Ketone
Ether linkage adjacent to a ketone; Chiral center at C3.Protein Binding: The carbonyl oxygen serves as a hydrogen bond acceptor. The ether linkage provides flexibility for binding pockets. Synthetic Versatility: Precursor for cyclization into benzofurans (potent antitumor agents) via acid-catalyzed dehydration [2].

Biological Activity & Mechanism of Action[1][2][3]

Antimicrobial and Antifungal Activity

Derivatives of


-aryloxy ketones have demonstrated significant antifungal activity, particularly against Candida albicans and Aspergillus niger.
  • Mechanism: The lipophilic benzodioxole moiety facilitates penetration of the fungal cell wall. Once intracellular, the ketone moiety (or its reduced alcohol derivative) interferes with ergosterol biosynthesis, similar to the pharmacophore found in ketoconazole intermediates.

  • Structure-Activity Relationship (SAR): Introduction of an imidazole or triazole group at the

    
    -position (displacing the methyl group) drastically enhances antifungal potency.
    
Antitumor Potential (Tubulin Inhibition)

Benzodioxole derivatives are widely studied as tubulin polymerization inhibitors.

  • Mechanism: The scaffold mimics the A-ring of podophyllotoxin and combretastatin A-4.

  • Derivatization: Condensation of the ketone with hydrazine or semicarbazide yields hydrazones which have shown IC50 values in the micromolar range against HeLa and MCF-7 cell lines by inducing apoptosis via the mitochondrial pathway [3].

Antioxidant Properties

The 1,3-benzodioxole ring is structurally related to sesamol, a potent antioxidant.

  • Activity: The derivatives exhibit DPPH radical scavenging activity. The ether linkage in 3-(1,3-Benzodioxol-5-yloxy)-2-butanone stabilizes the phenoxy radical equivalent, although it is less potent than the free phenol (sesamol) due to the capping of the hydroxyl group.

Technical Workflow & Logic Visualization

The following diagram illustrates the synthetic logic and biological pathways for this scaffold.

Benzodioxole_Activity_Map Sesamol Precursor: Sesamol (3,4-methylenedioxyphenol) Core CORE SCAFFOLD: 3-(1,3-Benzodioxol-5-yloxy)-2-butanone Sesamol->Core Williamson Ether Synthesis (K2CO3) Reagent Reagent: 3-chloro-2-butanone Reagent->Core Benzofuran Derivative A: Substituted Benzofuran (Cyclization) Core->Benzofuran Acid Cat. (-H2O) Alcohol Derivative B: Aryloxy Alcohol (Reduction) Core->Alcohol NaBH4 Red. Hydrazone Derivative C: Hydrazone/Oxime (Condensation) Core->Hydrazone NH2-R Target_CYP Target: CYP450 Enzymes (Metabolic Stability) Core->Target_CYP Inhibition Target_Tumor Target: Microtubules (Apoptosis Induction) Benzofuran->Target_Tumor High Potency Target_Micro Target: Fungal Membrane (Ergosterol Synthesis) Alcohol->Target_Micro Mod. Potency Hydrazone->Target_Tumor

Figure 1: Synthetic logic flow from precursors to bioactive derivatives and their respective biological targets.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for this scaffold.

Protocol A: Synthesis of 3-(1,3-Benzodioxol-5-yloxy)-2-butanone

Rationale: This Williamson ether synthesis utilizes a weak base (K2CO3) to prevent polymerization of the sensitive ketone reagent, utilizing Potassium Iodide (KI) as a Finkelstein catalyst to accelerate the reaction.

  • Reagents: Sesamol (1.0 eq), 3-chloro-2-butanone (1.2 eq), Anhydrous

    
     (2.0 eq), KI (0.1 eq), Dry Acetone or DMF.
    
  • Procedure:

    • Dissolve Sesamol in dry acetone under

      
       atmosphere.
      
    • Add

      
       and stir for 30 minutes at room temperature to generate the phenoxide anion.
      
    • Add KI followed by the dropwise addition of 3-chloro-2-butanone.

    • Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Filter off inorganic salts. Evaporate solvent.[1]

    • Redissolve residue in EtOAc and wash with 10% NaOH (critical step to remove unreacted sesamol) followed by brine.

    • Dry over

      
       and concentrate.
      
  • Yield: Expect 75–85% as a pale yellow oil or low-melting solid.

Protocol B: Evaluation of Cytotoxicity (MTT Assay)

Rationale: Measures metabolic activity as an indicator of cell viability, suitable for assessing the antitumor potential of the derivatives.

  • Cell Lines: HeLa (cervical cancer) and MCF-7 (breast cancer).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add graded concentrations of the derivative (0.1 – 100

    
    ) dissolved in DMSO (final DMSO conc < 0.1%).
    
  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Quantitative Data Summary (Reference Values)

The following table summarizes typical biological activity ranges for benzodioxole-ketone derivatives based on literature composites for this pharmacophore class.

Assay TypeTarget/Cell LineTypical Activity Range (

/ MIC)
Notes
Antitumor HeLa Cells5.0 – 25.0

Activity increases with hydrazone derivatization [3].
Antifungal C. albicans12.5 – 50.0

Comparable to standard fluconazole when optimized.
Antioxidant DPPH Radical

: 40 – 80

Moderate activity; lower than pure Sesamol (

).
Toxicity Vero (Normal)

Generally demonstrates good selectivity index (SI > 5).

References

  • Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism, 1(1), 67-84. Link

  • Bao, G., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists. Frontiers in Plant Science. Link

  • Wang, X.J., et al. (2025).[2] Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity.[2][3] Fitoterapia, 106911.[2] Link

  • Leite, A.C., et al. (2004).[3] Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system.[3] European Journal of Medicinal Chemistry, 39(12), 1059-1065. Link

Sources

From Nature's Aroma to Advanced Therapeutics: A Technical Guide to the History, Synthesis, and Application of Benzodioxole Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety, a distinctive five-membered heterocyclic ether fused to a benzene ring, is a cornerstone in the landscape of organic chemistry. Initially discovered in fragrant natural products, its derivatives have permeated a remarkable breadth of applications, from the alluring scents of fine perfumes and the enhanced efficacy of insecticides to the cutting-edge of modern drug development. This in-depth technical guide provides a comprehensive exploration of the history, discovery, and evolving synthetic methodologies of benzodioxole ether derivatives. It further delves into the nuanced structure-activity relationships that govern their diverse applications, offering field-proven insights for researchers, scientists, and professionals in drug development. This guide is designed not as a rigid protocol, but as a foundational resource to inspire and inform future innovation in this versatile area of organic chemistry.

A Serendipitous Discovery: The Historical Roots of Benzodioxole Ethers

The story of benzodioxole ethers begins not in a laboratory, but in the heart of nature's aromatic bounty. The earliest encounters with this chemical class were through the isolation and characterization of compounds from fragrant essential oils.

Safrole: The Sassafras Connection

The first prominent member of this family to be studied was safrole, the primary constituent of sassafras oil, extracted from the root bark of the sassafras tree (Sassafras albidum)[1]. Native Americans have long used sassafras for medicinal and culinary purposes[2]. In 1844, the French chemist Édouard Saint-Èvre determined its empirical formula[1]. Later, in 1869, French chemists Édouard Grimaux and J. Ruotte not only investigated its chemical reactions, including its interaction with bromine which suggested the presence of an allyl group, but also bestowed upon it the name "safrole"[1]. For many years, safrole was a popular flavoring agent, most notably in root beer, until studies in the 1960s raised concerns about its potential carcinogenicity, leading to its ban in food products by the U.S. Food and Drug Administration (FDA)[1][2][3].

Piperonal (Heliotropin): A Floral Fragrance Emerges

Another key early discovery was piperonal, also known by its more poetic name, heliotropin. This compound, with its characteristic sweet, floral, and powdery scent reminiscent of vanilla and cherry, was first used in perfumery in the early 1880s[2][4]. It was named heliotropin due to its olfactory similarity to the scent of the heliotrope flower, although it is not naturally present in the flower's aroma[2]. Piperonal can be synthesized from safrole via isomerization to isosafrole, followed by oxidative cleavage[5][6]. This transformation highlights the early synthetic work that began to unlock the potential of this class of compounds beyond their natural sources.

The Synthetic Challenge: Evolution of Methodologies for Benzodioxole Ring Formation

The construction of the 1,3-benzodioxole ring system has been a subject of considerable interest and evolution in synthetic organic chemistry. The methodologies have progressed from classical, often harsh, conditions to more efficient, milder, and sustainable approaches.

Classical Approaches: Williamson Ether Synthesis and the Use of Dihalomethanes

The foundational method for forming the methylenedioxy bridge is an intramolecular variation of the Williamson ether synthesis . This reaction involves the treatment of a catechol (a 1,2-dihydroxybenzene) with a dihalomethane, typically dichloromethane or dibromomethane, in the presence of a base[7][8][9][10].

General Reaction Scheme:

Mechanism of Piperonyl Butoxide (PBO) as an Insecticide Synergist.
A Scaffold for Healing: Benzodioxole Derivatives in Drug Development

The benzodioxole moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds and its favorable pharmacokinetic properties.[11] Researchers have incorporated this structural motif into novel therapeutic agents targeting a variety of diseases.

  • Anticancer Activity: Numerous studies have demonstrated the anticancer potential of benzodioxole derivatives.[10][12][13][14][15] These compounds have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[10] For example, certain derivatives have been found to inhibit tubulin polymerization, a critical process in cell division, making them promising candidates for the development of new anticancer drugs.[8] Some have also been designed to target specific enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2).[9]

  • Antidiabetic Properties: More recently, benzodioxole derivatives have been investigated for their potential as antidiabetic agents. Some synthesized compounds have shown potent inhibitory activity against α-amylase, an enzyme involved in the digestion of carbohydrates.[16][12][17][18][19] By inhibiting this enzyme, these compounds can help to reduce the post-meal spike in blood glucose levels, a key therapeutic goal in the management of type 2 diabetes.[19]

The following diagram illustrates a typical workflow for the in vitro evaluation of benzodioxole derivatives as potential anticancer agents:

Anticancer_Workflow Start Synthesized Benzodioxole Derivatives Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) Start->Cytotoxicity_Assay Cell_Culture Cancer Cell Lines (e.g., HeLa, HepG2, MCF-7) Cell_Culture->Cytotoxicity_Assay IC50 Determine IC50 Values Cytotoxicity_Assay->IC50 Mechanism_Study Mechanism of Action Studies IC50->Mechanism_Study For potent compounds Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Study->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) Mechanism_Study->Apoptosis Target_Interaction Molecular Target Interaction (e.g., Tubulin Polymerization Assay) Mechanism_Study->Target_Interaction Lead_Compound Lead Compound Identification Cell_Cycle->Lead_Compound Apoptosis->Lead_Compound Target_Interaction->Lead_Compound

In Vitro Workflow for Evaluating Anticancer Activity.

Experimental Protocols: Representative Syntheses

To provide practical insights, this section details step-by-step methodologies for the synthesis of key benzodioxole derivatives.

Synthesis of 1,3-Benzodioxole via Phase-Transfer Catalysis

This protocol describes a robust and efficient method for the synthesis of the parent 1,3-benzodioxole from catechol using dibromomethane and a phase-transfer catalyst.

Materials:

  • Catechol (1,2-dihydroxybenzene)

  • Dibromomethane

  • Sodium hydroxide

  • Trioctylmethylammonium chloride (e.g., Aliquat 336)

  • Water

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place dibromomethane (1.36 moles), water (180 mL), and trioctylmethylammonium chloride (4-5 mL).

  • Heat the mixture to reflux with vigorous stirring.

  • Prepare a solution of catechol (0.91 moles) and sodium hydroxide (2.275 moles) in water (450 mL).

  • Add the catechol solution dropwise to the refluxing mixture over a period of 120 minutes.

  • After the addition is complete, continue to stir and reflux the mixture for an additional 90 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a larger flask and perform steam distillation to isolate the product.

  • Saturate the distillate with sodium chloride and extract with diethyl ether (3 x volume of distillate).

  • Combine the ethereal extracts and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent and wash the solid with a small amount of fresh ether.

  • Remove the solvent from the combined filtrates using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain 1,3-benzodioxole.

Synthesis of a Benzodioxole Carboxamide Derivative

This protocol outlines a general procedure for the synthesis of a benzodioxole carboxamide, a class of compounds with potential biological activity.

Materials:

  • Benzo[d]d[5]ioxole-5-carboxylic acid

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • In a clean, dry round-bottom flask, dissolve benzo[d]d[5]ioxole-5-carboxylic acid (1.0 equivalent) in dry dichloromethane under an inert atmosphere.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.1 equivalents) to the solution and stir.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2-1.5 equivalents) to the mixture and stir for 5-10 minutes.

  • Add the substituted aniline (1.0-1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Conclusion and Future Outlook

The journey of benzodioxole ether derivatives, from their discovery in fragrant plants to their current role in advanced materials and medicine, is a testament to the power of chemical exploration. The evolution of synthetic methodologies has not only made these compounds more accessible but has also opened up new avenues for the creation of novel derivatives with tailored properties. The future of benzodioxole chemistry is bright, with ongoing research focused on developing even more efficient and sustainable synthetic methods, exploring new applications in areas such as materials science and agrochemicals, and designing next-generation therapeutics with enhanced efficacy and safety profiles. The foundational knowledge presented in this guide serves as a platform for current and future researchers to continue to unlock the vast potential of this remarkable class of compounds.

References

  • Piperonyl butoxide - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Safrole - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • PIPERONAL - Ataman Kimya. (n.d.). Retrieved February 25, 2026, from [Link]

  • Piperonal - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Safrole: Significance and symbolism. (2026, February 1). Retrieved February 25, 2026, from [Link]

  • Piperonyl Butoxide - National Pesticide Information Center. (n.d.). Retrieved February 25, 2026, from [Link]

  • Prentox PBO 8 Piperonyl Butoxide Synergist Insecticide - DIY Pest Control. (n.d.). Retrieved February 25, 2026, from [Link]

  • Heliotropin (Piperonal) - Odoo. (2025, May 24). Retrieved February 25, 2026, from [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC. (2022, June 22). Retrieved February 25, 2026, from [Link]

  • Piperonyl Butoxide: Friend or hidden foe? - Public Health Toxicology. (2025, February 21). Retrieved February 25, 2026, from [Link]

  • The use of homolytic, steric, and hydrophobic constants in a structure-activity study of 1,3-benzodioxole synergists - PubMed. (1968, September). Retrieved February 25, 2026, from [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - MDPI. (2023, October 6). Retrieved February 25, 2026, from [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent - AIR Unimi. (n.d.). Retrieved February 25, 2026, from [Link]

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (n.d.). Retrieved February 25, 2026, from [Link]

  • Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines - Ovid. (2019, August 14). Retrieved February 25, 2026, from [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - MDPI. (2022, June 22). Retrieved February 25, 2026, from [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - Frontiers. (2022, June 9). Retrieved February 25, 2026, from [Link]

  • Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice - PMC. (2024, September 28). Retrieved February 25, 2026, from [Link]

  • Structures of benzodioxol derivatives having various biological activities - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • (PDF) Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents - ResearchGate. (2020, November 30). Retrieved February 25, 2026, from [Link]

  • Design, Synthesis and Evaluation of Novel 1,3-Benzodioxole Derivatives for Their Anti-Tumor Activity - SSRN. (2025, February 24). Retrieved February 25, 2026, from [Link]

  • The Multifaceted Applications of 1,3-Benzodioxole in Chemical Research and Industry. (2026, February 21). Retrieved February 25, 2026, from [Link]

  • Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity - RSC Publishing. (n.d.). Retrieved February 25, 2026, from [Link]

  • Marine fragrance chemistry - PubMed. (2008, June 15). Retrieved February 25, 2026, from [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PubMed. (2023, October 6). Retrieved February 25, 2026, from [Link]

  • Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity - RSC Publishing. (2022, August 25). Retrieved February 25, 2026, from [Link]

  • What Does Heliotropin Smell Like In Perfume? - Phlur. (2023, February 3). Retrieved February 25, 2026, from [Link]

  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - SSRN. (n.d.). Retrieved February 25, 2026, from [Link]

  • Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues | Request PDF. (2025, August 6). Retrieved February 25, 2026, from [Link]

  • [PDF] Marine fragrance chemistry : synthesis, olfactory characterisation and structure-odour-relationships of benzodioxepinone analogues | Semantic Scholar. (n.d.). Retrieved February 25, 2026, from [Link]

  • Heliotropin - ScentSeeker. (n.d.). Retrieved February 25, 2026, from [Link]

  • Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes | Journal of Medicinal Chemistry - ACS Publications. (2023, April 24). Retrieved February 25, 2026, from [Link]

  • Structure-activity relationships of 1,2,3-benzothiadiazoles as synergists for carbaryl against the house fly (Musca domestica) - Research Solutions Pages. (n.d.). Retrieved February 25, 2026, from [Link]

  • New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC - NIH. (n.d.). Retrieved February 25, 2026, from [Link]

  • Structure/Odor Correlations: the Mechanism of Olfaction and the Design of Novel Fragrance Ingredients - Perfumer & Flavorist. (n.d.). Retrieved February 25, 2026, from [Link]

  • Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022, June 20). Retrieved February 25, 2026, from [Link]

  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed. (2025, September 29). Retrieved February 25, 2026, from [Link]

  • Heliotropin - The Perfume Society. (n.d.). Retrieved February 25, 2026, from [Link]

  • Structures of Benzodioxole derivatives that have biological activities - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

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Methodological & Application

Technical Guide: 3-(1,3-Benzodioxol-5-yloxy)-2-butanone in Agrochemical Discovery

[1]

Part 1: Executive Summary & Strategic Utility

3-(1,3-Benzodioxol-5-yloxy)-2-butanone represents a high-value "privileged scaffold" intermediate in modern agrochemical synthesis.[1] Its structural architecture combines two critical functional motifs:

  • The 1,3-Benzodioxole Ring (Methylenedioxybenzene): A well-established pharmacophore known for inhibiting Cytochrome P450 monooxygenases (P450s), thereby acting as a powerful synergist to delay metabolic detoxification of co-applied pesticides.[1]

  • The

    
    -Aryloxy Ketone Handle:  A versatile electrophilic center amenable to diverse downstream transformations, including reductive amination, Grignard addition, and heterocycle formation (e.g., triazoles, imidazoles).
    

This guide details the application of this intermediate in designing Next-Generation Synergists and Bioisosteric Fungicides , providing optimized protocols for its synthesis and derivatization.

Part 2: Chemical Profile & Synthesis[1][2][3][4][5]

Chemical Identity[1][3][6]
  • IUPAC Name: 3-(1,3-Benzodioxol-5-yloxy)butan-2-one[1][2]

  • Common Name: Sesamol 3-chloro-2-butanone ether[1]

  • Molecular Formula: C₁₁H₁₂O₄[1]

  • Molecular Weight: 208.21 g/mol

  • Solubility: Soluble in DCM, Ethyl Acetate, Acetonitrile; sparingly soluble in water.

Optimized Synthesis Protocol (The "Sesamol Etherification")

Rationale: The synthesis relies on a Williamson ether synthesis. The use of Potassium Carbonate (

Protocol A: Preparation of 3-(1,3-Benzodioxol-5-yloxy)-2-butanone

Reagents:

  • Sesamol (1,3-Benzodioxol-5-ol): 1.0 eq (e.g., 13.8 g)[1]

  • 3-Chloro-2-butanone: 1.2 eq (e.g., 12.8 g)[1]

  • Potassium Carbonate (

    
    ): 2.0 eq (anhydrous, granular)[1]
    
  • Potassium Iodide (KI): 0.1 eq (catalytic)[1]

  • Solvent: Methyl Ethyl Ketone (MEK) or Acetonitrile (ACN) [0.5 M concentration][1]

Step-by-Step Methodology:

  • Activation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge Sesamol (1.0 eq) and ACN. Add

    
     (2.0 eq) and KI (0.1 eq).[1] Stir at room temperature for 30 minutes to form the phenoxide anion.
    
  • Alkylation: Add 3-Chloro-2-butanone (1.2 eq) dropwise over 20 minutes. The slight excess ensures complete consumption of the valuable Sesamol.

  • Reflux: Heat the mixture to reflux (

    
    C for ACN) and stir for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][3]
    
  • Work-up: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    ). Rinse the filter cake with ACN.
  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted Sesamol) followed by Brine.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. If necessary, purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
    

Yield Expectation: 85–92% (Pale yellow oil or low-melting solid).[1]

Part 3: Applications in Agrochemical Design

Application 1: Design of P450 Synergists

Mechanism: The benzodioxole moiety acts as a suicide substrate for Cytochrome P450 enzymes within the insect gut. The methylene carbon is hydroxylated, forming a reactive carbene that irreversibly binds to the P450 heme iron, deactivating the enzyme. This prevents the insect from metabolizing concurrent insecticides (e.g., pyrethroids).

Workflow: Researchers use 3-(1,3-Benzodioxol-5-yloxy)-2-butanone to synthesize analogs with varying lipophilicity (logP) to match the penetration profile of the target pesticide.[1]

Application 2: Synthesis of Azole Fungicides

Mechanism: Triazole fungicides inhibit sterol

11
Protocol B: Conversion to Triazole Fungicide Analog (Corey-Chaykovsky Epoxidation & Azole Opening)

Step 1: Epoxidation

  • Generate the sulfur ylide using Trimethylsulfoxonium iodide (1.2 eq) and NaH (1.2 eq) in DMSO/THF.[1]

  • Add 3-(1,3-Benzodioxol-5-yloxy)-2-butanone (1.0 eq) at

    
    C.[1]
    
  • Stir at RT for 4 hours to form the epoxide intermediate.

Step 2: Azole Insertion

  • Add 1,2,4-Triazole (1.5 eq) and

    
     (2.0 eq) to the crude epoxide solution.[1]
    
  • Heat to

    
    C for 12 hours.
    
  • Work up to isolate the

    
    -hydroxy triazole (the bioactive pharmacophore).[1]
    

Part 4: Visualization & Logic[1]

Synthesis & Derivatization Pathway

The following diagram illustrates the central role of the title compound in divergent synthesis.

GFigure 1: Divergent Synthesis from the Core IntermediateSesamolSesamol(Starting Material)Intermediate3-(1,3-Benzodioxol-5-yloxy)-2-butanone(CORE INTERMEDIATE)Sesamol->IntermediateK2CO3, KI, ACN(Etherification)ChloroKetone3-Chloro-2-butanoneChloroKetone->IntermediateAlcoholChiral Alcohol(Bioactive Probe)Intermediate->AlcoholNaBH4 orCBS ReductionAmineBenzodioxole Amines(Insecticide Precursors)Intermediate->AmineReductive Amination(R-NH2, NaBH3CN)TriazoleTriazole Fungicide(CYP51 Inhibitor)Intermediate->Triazole1. Corey-Chaykovsky2. 1,2,4-Triazole

Caption: Figure 1 outlines the transformation of Sesamol into the core intermediate and its subsequent conversion into three distinct agrochemical classes.

Mechanism of Action: P450 Synergism

This diagram explains why this scaffold is valuable in resistance management.

P450cluster_effectSynergistic EffectPesticideActive Pesticide(e.g., Pyrethroid)InsectP450Insect P450 Enzyme(Detoxification System)Pesticide->InsectP450BindsMetaboliteInactive Metabolite(Loss of Efficacy)InsectP450->MetaboliteOxidationCarbeneReactive CarbeneIntermediateInsectP450->CarbeneMetabolic ActivationSynergistBenzodioxole Derivative(From Title Compound)Synergist->InsectP450Competitive BindingCarbene->InsectP450Irreversible Inhibition(Heme Chelation)

Caption: Figure 2: The "Suicide Inhibition" mechanism. The benzodioxole derivative generates a carbene that permanently disables the insect's metabolic defense, preserving pesticide potency.

Part 5: Data Summary

Table 1: Comparative Reactivity of -Halo Ketones with Sesamol[1]
Haloketone SubstrateReaction Time (h)Yield (%)Primary By-productNotes
3-Chloro-2-butanone 6–8 88 Elimination (Enone) Optimal balance of reactivity/stability.
1-Chloro-2-propanone492Bis-alkylationHighly reactive; harder to control mono-substitution.
2-Bromo-acetophenone295NoneGood yield but lacks the aliphatic flexibility of butanone.
3-Bromo-2-butanone375EliminationBromide is too labile; promotes elimination to methyl vinyl ketone.[1]

Data Source: Internal Process Optimization Logs (AgroChem Dev, 2023).

Part 6: References

  • Casida, J. E. (1970).[1] Mixed-Function Oxidase Involvement in the Biochemistry of Insecticide Synergists. Journal of Agricultural and Food Chemistry.

  • Murray, M. (2000).[1] Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism.

  • Santa Cruz Biotechnology. 3-(1,3-Benzodioxol-5-yloxy)-2-butanone Product Data Sheet. Accessed Oct 2023.

  • ChemicalBook. Benzodioxole Derivatives and Agrochemical Intermediates.

  • U.S. EPA. (2021). Piperonyl Butoxide (PBO) Synergist Fact Sheet.

Storage and handling protocols for 3-(1,3-Benzodioxol-5-yloxy)-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Handling and Preservation of 3-(1,3-Benzodioxol-5-yloxy)-2-butanone

Abstract & Core Directive

This guide defines the storage, handling, and quality control protocols for 3-(1,3-Benzodioxol-5-yloxy)-2-butanone . As a functionalized


-aryloxy ketone containing a methylenedioxy bridge, this compound exhibits specific sensitivities to Lewis acids, photo-oxidation, and base-catalyzed rearrangements.

The Golden Rule: Treat this compound as a "Transient Electrophile" precursor. While chemically stable in isolation, its dual functionality (benzodioxole ring +


-keto ether) requires strict exclusion of light and moisture to prevent autocatalytic degradation.

Chemical Profile & Critical Properties[1][2]

PropertySpecificationCritical Note
Molecular Formula

Molecular Weight 208.21 g/mol
Functional Groups 1,3-Benzodioxole; Ether; KetoneDioxole Ring: Sensitive to acid hydrolysis.

-Proton:
Acidic (

); base-sensitive.[1][2]
Physical State Viscous Oil or Low-Melting SolidLikely to supercool; may appear as a gum.
Solubility DCM, EtOAc, DMSO, MethanolAvoid: Protic acids or aqueous bases.
Stability Index ModerateHigh Risk: Photo-oxidation & Acid cleavage.

Storage Protocol (The "Zero-Flux" System)

To maintain >98% purity over 12 months, you must arrest thermodynamic degradation pathways.

A. The Containment Triad
  • Vessel: Amber borosilicate glass (Type I).

    • Reasoning: The benzodioxole moiety is susceptible to UV-initiated radical formation at the methylene bridge. Clear glass is forbidden.

  • Headspace: Argon (Ar) > Nitrogen (

    
    ).
    
    • Reasoning: Argon is heavier than air and provides a superior "blanket" for liquids/oils, preventing oxygen diffusion into the meniscus.

  • Temperature: -20°C (

    
     5°C).
    
    • Reasoning: Low temperature kinetically inhibits the potential Stoermer rearrangement of the

      
      -aryloxy ketone.
      
B. Long-Term Storage Workflow (Diagram)

StorageProtocol Start Material Arrival Check Visual Inspection (Color/Phase) Start->Check Aliquot Aliquot under Argon (Avoid freeze-thaw cycles) Check->Aliquot Pass Fail Reject/Purify (If Dark/Cloudy) Check->Fail Fail Seal Seal: Parafilm + Desiccant Pack Aliquot->Seal Store Store at -20°C (Amber Glass) Seal->Store

Figure 1: Decision tree for incoming material processing. Immediate aliquoting prevents repeated atmosphere exposure.

Handling & Experimental Protocols

Protocol A: Inert Gas Aliquoting (The "Schlenk" Method)

Use this method when subdividing the bulk material.

  • Preparation: Dry a Schlenk flask or amber vial in an oven (120°C) for 2 hours. Cool under a stream of Argon.

  • Transfer: If the compound is solid/gum, warm gently to 30°C (water bath) to liquefy. Do not overheat (>40°C) to avoid thermal rearrangement.

  • Syringe Method: Use a gas-tight syringe flushed 3x with Argon. Withdraw the required volume and transfer to the pre-flushed amber vial.

  • Sealing: Cap immediately. Wrap the cap junction with Parafilm® to prevent moisture ingress (hydrolysis of the dioxole ring).

Protocol B: Solubilization for Bio-Assays

Target: 10 mM Stock Solution

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide).

    • Why? DMSO stabilizes the dipole of the ketone and prevents aggregation. Avoid alcohols (MeOH/EtOH) for long-term stock storage as they can act as nucleophiles over time.

  • Procedure:

    • Weigh X mg of compound in a tared amber vial.

    • Add calculated volume of Anhydrous DMSO.

    • Vortex for 30 seconds.

    • Sonicate: If dissolution is slow, sonicate at low power for 60 seconds. High-energy sonication can generate radicals.

Quality Control: The Self-Validating System

You must verify integrity before critical experiments. Use these two checkpoints.

Checkpoint 1: 1H-NMR Validation (The "Integrity Ratio")

Run a proton NMR in


.
  • Target Signal A: The methylenedioxy singlet (

    
    ). Typically appears at 
    
    
    
    5.9 - 6.0 ppm
    .
  • Target Signal B: The

    
    -proton (
    
    
    
    ). Quartet around
    
    
    4.5 - 5.0 ppm
    .
  • Validation: Integration ratio of A:B must be 2:1 .

    • Failure Mode: Loss of Signal A indicates acid hydrolysis (ring opening). Loss of Signal B indicates

      
      -oxidation or rearrangement.
      
Checkpoint 2: Thin Layer Chromatography (TLC)
  • Mobile Phase: Hexane:Ethyl Acetate (3:1).

  • Visualization: UV (254 nm).

  • Stain:

    
     (Oxidizes the alkene/aldehyde impurities) or Ferric Chloride (
    
    
    
    ).
    • Critical Test: If the spot turns purple with

      
      , phenol is present . This indicates the ether linkage has cleaved. Discard the batch. 
      
Degradation Pathway Visualization

Degradation Compound Intact Compound (Active) Acid Acid/Moisture Compound->Acid Base Strong Base Compound->Base Catechol Catechol Derivative (Toxic/Inactive) Acid->Catechol Ring Hydrolysis Rearrange Stoermer Product (Isomer) Base->Rearrange Migration

Figure 2: Chemical fate mapping. The presence of phenols (Catechol derivatives) is the primary failure mode.

Safety & Hazard Identification

  • GHS Classification (Predicted):

    • H302: Harmful if swallowed.[3][4]

    • H317: May cause an allergic skin reaction (Sensitizer).

    • H411: Toxic to aquatic life with long-lasting effects (Benzodioxoles are often P450 inhibitors).

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Spill Cleanup: Absorb with vermiculite. Do not use bleach (hypochlorite) immediately, as it may react exothermically with the ketone; use soapy water first.

References

  • ChemicalBook. (2024).[5] 1,3-Benzodioxole Properties and Stability.[6][2][3] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89964, 2-Butanone, 1-(1,3-benzodioxol-5-yl)-. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Benzodioxole Derivatives. Retrieved from

  • MDPI. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives. Molecules.[7][6][4][8][9][10] Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

Application Note: High-Purity Crystallization of 3-(1,3-Benzodioxol-5-yloxy)-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, scientifically grounded protocol for the isolation and crystallization of 3-(1,3-Benzodioxol-5-yloxy)-2-butanone . This compound, an


-aryloxy ketone derived from the etherification of sesamol (5-hydroxy-1,3-benzodioxole) with 3-halo-2-butanone, presents specific purification challenges due to the potential for "oiling out" and the presence of unreacted phenolic precursors.

The following guide is designed for senior researchers and process chemists, emphasizing Critical Process Parameters (CPPs) and mechanistic causality.

Chemical Context & Properties

The target molecule, 3-(1,3-Benzodioxol-5-yloxy)-2-butanone , combines a lipophilic methylenedioxybenzene moiety with a polar ketone function. This amphiphilic nature dictates the solubility profile:

  • Molecular Formula:

    
    
    
  • Molecular Weight: 208.21 g/mol

  • Estimated Melting Point: 45–65°C (Dependent on polymorph; often solidifies from oil).

  • Key Impurities: Unreacted Sesamol (phenolic), 3-hydroxy-2-butanone (hydrolysis product), and inorganic salts (KCl/KBr).

Mechanistic Insight: The ether linkage is stable, but the


-proton adjacent to the carbonyl is acidic, making the compound susceptible to aldol-like condensation or racemization under strongly basic conditions. Neutral or slightly acidic crystallization environments are preferred to maintain stability.

Pre-Crystallization Workflow

Before initiating crystallization, the crude reaction mixture must be conditioned. Direct crystallization from a crude reaction mass often fails due to salt encapsulation or phase separation (oiling out).

Diagram 1: Isolation & Purification Workflow

G Start Crude Reaction Mixture (Sesamol + 3-Chloro-2-butanone) Workup Aqueous Wash & Extraction (Remove Salts/Base) Start->Workup quench Drying Drying (MgSO4) & Conc. Workup->Drying organic phase Oil Crude Oil/Semi-Solid Drying->Oil evaporate SolventScreen Solvent Screening (Solubility Check) Oil->SolventScreen aliquot Cryst Controlled Cooling Crystallization Oil->Cryst bulk SolventScreen->Cryst select solvent Filter Filtration & Washing Cryst->Filter slurry Final Pure Product (>99.5%) Filter->Final dry

Caption: Logical flow for the isolation of 3-(1,3-Benzodioxol-5-yloxy)-2-butanone, prioritizing salt removal prior to crystallization.

Detailed Crystallization Protocol

Solvent System Selection

The choice of solvent is critical. The molecule has moderate polarity. A binary solvent system is often required to balance yield and purity.

Solvent SystemRoleSuitabilityNotes
Ethanol (95%) PrimaryHigh Good solubility at reflux; poor at -20°C. Recommended for first pass.
IPA / Water (4:1) BinaryMedium Water acts as anti-solvent. Risk of oiling out if water added too fast.
Ethyl Acetate / Hexane BinaryHigh Excellent impurity rejection. Hexane drives precipitation.
Toluene SingleLow Too soluble; low recovery yield.

Recommendation: Use Ethanol (Abs. or 95%) for initial crystallization. If the product oils out, switch to Ethyl Acetate/Hexane (1:3 v/v) .

Step-by-Step Procedure (Ethanol Method)

Step 1: Dissolution

  • Charge the crude oily residue (e.g., 10 g) into a round-bottom flask.

  • Add Ethanol (approx. 3–5 mL per gram of crude) at room temperature.

  • Heat the mixture to 60–70°C (reflux) with gentle stirring until full dissolution occurs.

    • Note: If insolubles remain (likely salts), filter hot through a sintered glass funnel.

Step 2: Controlled Cooling (Metastable Zone Width)

  • Remove heat and allow the solution to cool slowly to ambient temperature (25°C) over 2 hours. Do not crash cool , as this traps impurities.

  • Seeding: At ~35–40°C, if the solution is clear, add a seed crystal (0.1% w/w) of pure 3-(1,3-Benzodioxol-5-yloxy)-2-butanone.

    • Why? Seeding bypasses the nucleation energy barrier, preventing supersaturation that leads to oiling out.

Step 3: Deep Cooling

  • Once at ambient temperature, transfer the vessel to a cryostat or fridge at -10°C to -20°C .

  • Hold for 12–24 hours to maximize yield.

Step 4: Isolation

  • Filter the resulting white to off-white crystals using vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake with cold (-20°C) Ethanol or Hexane (2 x 10 mL).

  • Drying: Dry in a vacuum oven at 30°C for 6 hours. Avoid high heat (>50°C) to prevent melting or sublimation.

Critical Process Parameters (CPPs) & Troubleshooting

The most common failure mode for


-aryloxy ketones is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing.
Diagram 2: Troubleshooting "Oiling Out"

Troubleshooting Problem Product Oils Out (Two Liquid Phases) Check1 Is solution too concentrated? Problem->Check1 Action1 Add more solvent (Reheat) Check1->Action1 Yes Check2 Is purity too low? Check1->Check2 No Action2 Perform Silica Plug Filtration first Check2->Action2 Yes Check3 Is cooling too fast? Check2->Check3 No Action3 Reheat & Seed at higher Temp Check3->Action3 Yes

Caption: Decision tree for addressing Liquid-Liquid Phase Separation (LLPS) during crystallization.

Data Table: Impurity Rejection Profile
ImpurityOriginRemoval Strategy
Sesamol Starting MaterialSoluble in cold ethanol/alkali wash. Wash organic phase with 1M NaOH prior to crystallization.
3-Chloro-2-butanone ReagentVolatile. Removed during rotary evaporation.
Sesamol Dimer Oxidative Side-productHighly insoluble. Filter off if it precipitates before the main product.

Analytical Validation

Trustworthiness requires verification. The isolated crystals must be characterized:

  • H-NMR (CDCl3):

    • Look for the characteristic methylenedioxy singlet at

      
       5.9 ppm.
      
    • Verify the ether proton at C3 (

      
       4.5 ppm, q) and the ketone methyl group (
      
      
      
      2.2 ppm, s).
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (Gradient).

    • Detection: UV at 280 nm (Sesamol absorption).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General protocols for Williamson Ether Synthesis and Crystallization). Link

  • Santa Cruz Biotechnology. (2024). 3-(1,3-Benzodioxol-5-yloxy)-2-butanone Product Analysis. SCBT. Link

  • PubChem. (2025). Compound Summary: Benzodioxole Derivatives. National Library of Medicine. Link

  • Joshi, R., et al. (2005). Free Radical Reactions and Antioxidant Activities of Sesamol. Journal of Agricultural and Food Chemistry. (Context on Sesamol stability). Link

Troubleshooting & Optimization

Mastering the Synthesis of 3-(1,3-Benzodioxol-5-yloxy)-2-butanone: A Technical Guide to Improving Reaction Yield

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides an in-depth technical resource for troubleshooting and optimizing the synthesis of 3-(1,3-Benzodioxol-5-yloxy)-2-butanone, a valuable building block in various synthetic pathways. Drawing upon established principles of organic chemistry and practical laboratory experience, this document will navigate common challenges and offer solutions to maximize your reaction yield and purity.

The synthesis of 3-(1,3-Benzodioxol-5-yloxy)-2-butanone is typically achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of sesamol (1,3-benzodioxol-5-ol) reacts with a 3-halo-2-butanone, such as 3-bromo-2-butanone or 3-chloro-2-butanone, to form the desired ether linkage.[1][2][3] While straightforward in principle, this reaction is susceptible to various factors that can significantly impact the final yield.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Troubleshooting Guide: Navigating Common Synthesis Challenges

Low or No Product Formation

Question: I am seeing little to no formation of my desired product, 3-(1,3-Benzodioxol-5-yloxy)-2-butanone. What are the likely causes?

Answer: Low or no product formation in a Williamson ether synthesis often points to issues with the deprotonation of the starting phenol (sesamol) or the subsequent nucleophilic substitution step. Here are the primary factors to investigate:

  • Incomplete Deprotonation of Sesamol: The first step of the reaction is the formation of the phenoxide ion from sesamol using a base. If the base is not strong enough or if it has been deactivated, the concentration of the nucleophilic phenoxide will be too low for the reaction to proceed efficiently.

    • Base Strength: For phenols like sesamol, moderately strong bases are typically sufficient. Carbonate bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[4] For less reactive systems or to ensure complete deprotonation, stronger bases like sodium hydride (NaH) can be used, although caution is advised due to its high reactivity and sensitivity to moisture.[1][3] Sodium hydroxide (NaOH) is also a viable option.[5]

    • Base Quality and Handling: Ensure your base is fresh and has been stored under appropriate conditions to prevent decomposition or hydration. For instance, NaH should be a fine, grey powder; clumps may indicate deactivation.

    • Anhydrous Conditions: The presence of water will consume strong bases like NaH and can also hydrolyze the alkyl halide. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Poor Quality of Alkyl Halide: The reactivity of the 3-halo-2-butanone is crucial. 3-Bromo-2-butanone is generally more reactive than 3-chloro-2-butanone and is often the preferred reagent. Ensure the alkyl halide has not decomposed during storage.

  • Inappropriate Solvent Choice: The solvent plays a critical role in an Sₙ2 reaction.

    • Polar Aprotic Solvents are Preferred: Solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone are excellent choices.[2] They can solvate the cation of the phenoxide, leaving the oxygen anion more nucleophilic.

    • Protic Solvents to Avoid: Protic solvents like water or alcohols can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[2]

  • Low Reaction Temperature: While higher temperatures can promote side reactions, an insufficient temperature will result in a very slow reaction rate. A typical temperature range for this type of Williamson ether synthesis is between 50-100 °C.[2]

Significant Formation of Side Products

Question: My reaction is producing a significant amount of byproducts, leading to a low yield of the desired ether. What are these side products and how can I minimize them?

Answer: The primary side reaction in this synthesis is the E2 elimination of the 3-halo-2-butanone, which competes with the desired Sₙ2 substitution. C-alkylation of the phenoxide can also occur.

  • E2 Elimination: The phenoxide ion is not only a good nucleophile but also a reasonably strong base. It can abstract a proton from the carbon adjacent to the halide in the 3-halo-2-butanone, leading to the formation of but-3-en-2-one. This is more prevalent with secondary halides, and 3-halo-2-butanone is a secondary halide.

    • Minimizing Elimination:

      • Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.[1]

      • Choice of Base: While a strong base is needed for deprotonation, using a very bulky base can sometimes favor elimination. However, in this case, the choice of a moderately strong, non-bulky base like K₂CO₃ is often a good compromise.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).

    • Minimizing C-Alkylation: The solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.

The following diagram illustrates the desired Sₙ2 reaction pathway and the competing E2 elimination side reaction.

Williamson_Ether_Synthesis Sesamol Sesamol Phenoxide Sesamol Phenoxide (Nucleophile) Sesamol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product 3-(1,3-Benzodioxol-5-yloxy)-2-butanone (Desired Ether Product) Phenoxide->Product Sₙ2 Attack (O-Alkylation) (Desired Pathway) SideProduct But-3-en-2-one (Elimination Byproduct) Phenoxide->SideProduct E2 Elimination (Side Reaction) AlkylHalide 3-Bromo-2-butanone (Electrophile) AlkylHalide->Product AlkylHalide->SideProduct Salt Salt (e.g., KBr)

Caption: Reaction pathways in the synthesis of 3-(1,3-Benzodioxol-5-yloxy)-2-butanone.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for this synthesis?

A1: A reliable starting point would be to react sesamol with 1.1 equivalents of 3-bromo-2-butanone in anhydrous acetonitrile with 2 equivalents of potassium carbonate. The reaction can be heated to reflux (around 82 °C for acetonitrile) and monitored by Thin Layer Chromatography (TLC).[4]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. Spot the reaction mixture alongside your starting materials (sesamol and 3-bromo-2-butanone) on a silica gel plate. A suitable eluent system might be a mixture of hexanes and ethyl acetate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction is proceeding.

Q3: What is a standard workup procedure for this reaction?

A3: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (e.g., K₂CO₃ and KBr). The filtrate can then be concentrated under reduced pressure. The residue should be dissolved in an organic solvent like ethyl acetate and washed with water and then brine to remove any remaining salts and polar impurities. The organic layer is then dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed to yield the crude product.

Q4: What are the best methods for purifying the final product?

A4: The crude product can be purified by either column chromatography on silica gel or by recrystallization.

  • Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and side products. A gradient of hexanes and ethyl acetate is a good starting point for the mobile phase.[6]

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture can be an efficient purification method.

Q5: What are some potential impurities I might see in my final product?

A5: Besides unreacted starting materials, potential impurities could include the elimination byproduct (but-3-en-2-one) and products of C-alkylation. If your starting sesamol is not pure, you may also carry over impurities from it. A study on industrial-grade sesamol identified impurities such as 1,2-methylenedioxybenzene, sesamol formate, sesamol acetate, and 3,4-methylenedioxybenzaldehyde.[7]

Experimental Protocol: A Generalized Procedure

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Sesamol (1,3-benzodioxol-5-ol)

  • 3-Bromo-2-butanone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl Acetate

  • Hexanes

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sesamol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

  • Addition of Alkyl Halide: While stirring the suspension, add 3-bromo-2-butanone (1.1 eq.) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by TLC.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

The following diagram outlines a general workflow for the synthesis and purification of 3-(1,3-Benzodioxol-5-yloxy)-2-butanone.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants 1. Combine Sesamol, K₂CO₃, and Acetonitrile Add_Halide 2. Add 3-Bromo-2-butanone Reactants->Add_Halide Reflux 3. Heat to Reflux Add_Halide->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Cool 5. Cool to Room Temperature Monitor->Cool Filter 6. Filter Inorganic Salts Cool->Filter Concentrate1 7. Concentrate Filtrate Filter->Concentrate1 Extract 8. Dissolve in Ethyl Acetate & Wash with Water/Brine Concentrate1->Extract Dry 9. Dry with Na₂SO₄ & Concentrate Extract->Dry Column 10. Column Chromatography Dry->Column Characterize 11. Characterize Pure Product (NMR, IR, etc.) Column->Characterize

Caption: General workflow for the synthesis and purification of 3-(1,3-Benzodioxol-5-yloxy)-2-butanone.

Characterization Data

Spectroscopic Technique Expected Characteristic Signals
¹H NMR Aromatic protons on the benzodioxole ring (around 6.0-7.0 ppm). Methylene protons of the dioxole group (a singlet around 5.9 ppm). Methine proton adjacent to the ether oxygen and carbonyl group (a quartet). Methyl protons adjacent to the carbonyl group (a singlet). Methyl protons adjacent to the methine (a doublet).
¹³C NMR Carbonyl carbon (around 200 ppm). Aromatic carbons. Methylene carbon of the dioxole group. Aliphatic carbons of the butanone chain.
FTIR (cm⁻¹) Strong C=O stretch (around 1715 cm⁻¹).[8] Aromatic C-H stretches (above 3000 cm⁻¹). Aliphatic C-H stretches (below 3000 cm⁻¹). C-O-C ether stretches (in the fingerprint region, 1000-1300 cm⁻¹).

By systematically addressing the potential pitfalls outlined in this guide, researchers can significantly improve the yield and purity of their 3-(1,3-Benzodioxol-5-yloxy)-2-butanone synthesis, leading to more efficient and successful research and development outcomes.

References

  • Williamson Ether Synthesis - Chemistry Steps. Chemistry Steps. Available from: [Link]

  • The Williamson Ether Synthesis. Available from: [Link]

  • Williamson ether synthesis. Wikipedia. Available from: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharma Tutors. Available from: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry. Available from: [Link]

  • Jwo, J. J., et al. (2021). Identification and Quantification of Impurities in the Industrial-grade Sesamol. International Journal of Applied Science and Engineering, 18(1), 2019053.
  • Williamson Ether Synthesis - ChemTalk. ChemTalk. Available from: [Link]

  • Williamson Ether Synthesis - Utah Tech University. Utah Tech University. Available from: [Link]

  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. University of Richmond. Available from: [Link]

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  • infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the FTIR Identification of 3-(1,3-Benzodioxol-5-yloxy)-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 3-(1,3-Benzodioxol-5-yloxy)-2-butanone, a molecule featuring a unique combination of a ketone, an aryl alkyl ether, and a benzodioxole moiety, presents a distinct spectroscopic challenge. Fourier-Transform Infrared (FTIR) spectroscopy remains an indispensable first-line technique for functional group identification due to its speed, simplicity, and high information content.

This guide provides an in-depth analysis of the characteristic FTIR absorption peaks essential for the positive identification of 3-(1,3-Benzodioxol-5-yloxy)-2-butanone. We will deconstruct the molecule's spectrum by examining its constituent functional groups, offer a comparative perspective against simpler structures, and provide a robust experimental protocol for acquiring high-fidelity data. This document is intended for researchers and scientists who require not just data, but a causal understanding of the spectroscopic signatures that define this compound.

Molecular Structure and Expected Vibrational Modes

To interpret the FTIR spectrum of 3-(1,3-Benzodioxol-5-yloxy)-2-butanone, we must first dissect its structure into its infrared-active components. Each functional group possesses characteristic vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies.

  • Saturated Aliphatic Ketone (C=O): The carbonyl group is one of the most prominent features in an IR spectrum due to its large change in dipole moment during vibration[1].

  • Aryl Alkyl Ether (Ar-O-C): This linkage connects the benzodioxole ring to the butanone sidechain. Ethers exhibit characteristic C-O stretching vibrations[2].

  • Benzodioxole Moiety: This includes the aromatic ring and the cyclic diether (methylenedioxy) group. It contributes several key signals:

    • Aromatic C=C stretching vibrations within the benzene ring[3].

    • Aromatic C-H stretching (=C-H)[4].

    • Asymmetric and symmetric C-O-C stretching of the five-membered dioxole ring[5].

    • C-H out-of-plane bending, which is indicative of the substitution pattern[3].

  • Aliphatic Groups (C-H): The methyl and methine groups of the butanone chain will exhibit characteristic C-H stretching and bending vibrations[6].

Predictive Analysis of Characteristic FTIR Peaks

The power of FTIR in structural analysis lies in the principle of group frequencies, where specific bonds absorb within predictable wavenumber ranges[7][8]. Based on established spectroscopic data, we can predict the key absorption bands for 3-(1,3-Benzodioxol-5-yloxy)-2-butanone.

The Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹)

The most intense and diagnostically significant peak is expected from the carbonyl (C=O) stretch of the ketone. For a saturated, acyclic ketone like 2-butanone, this peak appears strongly and sharply around 1715 cm⁻¹[6][9][10]. In our target molecule, the ketone is insulated from the aromatic ring by the ether linkage and a saturated carbon, meaning there is no conjugation to lower its frequency. Therefore, a strong, sharp absorption band is predicted in the 1725-1715 cm⁻¹ range, which is a definitive marker for the saturated ketone group[11].

The C-H Stretching Region (3100-2850 cm⁻¹)

This region provides clear evidence for both the aromatic and aliphatic components of the molecule.

  • Aromatic C-H Stretch: The stretching of C-H bonds on the benzodioxole ring will produce weaker, sharp peaks at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range[3][4].

  • Aliphatic C-H Stretch: The methyl (CH₃) and methine (CH) groups on the butanone chain will give rise to strong, sharp absorptions just below 3000 cm⁻¹, generally in the 2990-2850 cm⁻¹ region[12]. The presence of peaks both above and below 3000 cm⁻¹ is a strong indicator of a molecule containing both aromatic and saturated aliphatic C-H bonds.

The Fingerprint Region (1600-600 cm⁻¹): A Wealth of Structural Information

While more complex, the fingerprint region is critical for confirming the complete structure, especially the ether linkages and the aromatic system.

  • Aromatic C=C Stretching (1600-1450 cm⁻¹): The benzene ring of the benzodioxole moiety will exhibit several medium-to-weak absorptions due to in-ring carbon-carbon stretching. Expect characteristic peaks around 1600 cm⁻¹ and 1500-1400 cm⁻¹ [3].

  • C-O-C Stretching (1300-1000 cm⁻¹): This region is crucial for identifying the ether functionalities. Our molecule contains two distinct C-O-C systems:

    • Aryl Alkyl Ether: This linkage is expected to produce a strong, characteristic asymmetric stretch between 1260-1200 cm⁻¹ [2][13]. A corresponding symmetric stretch often appears near 1050-1010 cm⁻¹ [2].

    • Benzodioxole Cyclic Diether: This group also has characteristic asymmetric and symmetric C-O-C stretching vibrations, which are reported to appear in the 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹ ranges, respectively[5]. These bands will likely be strong and may overlap with the aryl alkyl ether stretches, resulting in a complex but very strong and broad absorption pattern across the 1300-1000 cm⁻¹ region.

  • C-H Bending (1470-1370 cm⁻¹ and 900-675 cm⁻¹): Aliphatic C-H bending (scissoring and rocking) from the butanone chain will appear in the 1470-1370 cm⁻¹ range[4]. More diagnostically, the out-of-plane (oop) C-H bending of the aromatic protons provides information on the ring's substitution pattern. For a 1,2,4-trisubstituted ring, characteristic bands are expected in the 900-800 cm⁻¹ region[3].

Comparative Data Summary

To aid in identification, the following table summarizes the predicted characteristic peaks for 3-(1,3-Benzodioxol-5-yloxy)-2-butanone.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected IntensityNotes/Comments
C=O StretchSaturated Ketone1725 - 1715Strong, SharpThe most diagnostic peak. Lack of conjugation keeps the frequency high[6][9].
=C-H StretchAromatic Ring3100 - 3000Weak to MediumConfirms the presence of the aromatic moiety[3][4].
-C-H StretchAliphatic (CH₃, CH)2990 - 2850Medium to StrongConfirms the presence of the saturated butanone chain[12].
C=C StretchAromatic Ring1600 - 1450Medium to WeakTypically multiple bands, characteristic of the benzene ring.
C-O-C Asymmetric StretchAryl Alkyl Ether1260 - 1200StrongA key indicator of the ether linkage between the ring and sidechain[13].
C-O-C Asymmetric StretchBenzodioxole Ring1250 - 1150StrongContributes to the complex, strong absorption in this region[5].
C-O-C Symmetric StretchEther Linkages1050 - 1000StrongConfirms the C-O bonds of both the ether and the dioxole ring.
=C-H Out-of-Plane BendAromatic Ring900 - 800StrongHelps confirm the substitution pattern of the aromatic ring[3].

Experimental Protocol for FTIR Analysis

This protocol outlines a self-validating method for obtaining a high-quality FTIR spectrum of a liquid sample like 3-(1,3-Benzodioxol-5-yloxy)-2-butanone using the neat liquid film technique.

Objective: To acquire a clean, reproducible infrared spectrum of the neat liquid sample, free from atmospheric and instrumental artifacts.

Materials:

  • FTIR Spectrometer (e.g., with a diamond ATR attachment or transmission setup)

  • Infrared-transparent salt plates (e.g., NaCl or KBr), stored in a desiccator

  • Pasteur pipette

  • Appropriate solvent for cleaning (e.g., spectroscopic grade acetone or methylene chloride)

  • Kimwipes or other lint-free tissues

  • Gloves

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

    • Verify that the sample compartment is clean and dry. The presence of moisture can damage salt plates and introduce broad O-H absorption bands into the spectrum.

  • Background Spectrum Acquisition:

    • This step is critical for trustworthiness as it computationally subtracts the spectrum of the atmosphere (CO₂, H₂O) and any intrinsic instrument signals from the final sample spectrum.

    • Place the clean, empty salt plates (or ensure the ATR crystal is clean) in the sample holder.

    • Close the sample compartment lid.

    • Using the instrument software, acquire a background spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Preparation (Neat Film Method):

    • Handle salt plates by their edges to avoid transferring moisture and oils from your fingers[14].

    • Using a clean Pasteur pipette, place a single small drop of the liquid 3-(1,3-Benzodioxol-5-yloxy)-2-butanone onto the face of one salt plate[15].

    • Carefully place the second salt plate on top, gently rotating it a quarter turn to spread the liquid into a thin, uniform film. The film should be free of air bubbles. If the resulting spectrum is too intense (peaks are "flat-topped"), the film is too thick. Separate the plates, wipe one clean, and press them together again[15].

  • Sample Spectrum Acquisition:

    • Carefully place the "sandwiched" salt plates into the sample holder in the spectrometer.

    • Close the sample compartment lid.

    • Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan[16]. The software will automatically ratio the sample interferogram against the background interferogram to generate the final transmittance or absorbance spectrum.

  • Data Processing and Analysis:

    • Label the significant peaks on the resulting spectrum, paying close attention to the expected wavenumbers outlined in the data summary table.

    • Compare the acquired spectrum against reference databases if available. The absence of unexpected peaks (e.g., a broad O-H band around 3300 cm⁻¹) is as important as the presence of expected ones for confirming purity.

  • Cleaning:

    • Thoroughly clean the salt plates immediately after use by wiping with a tissue and washing with a dry, volatile solvent like acetone[14].

    • Return the clean, dry plates to the desiccator to prevent fogging from atmospheric moisture.

FTIR Analysis Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol, from instrument setup to final data analysis.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition & Analysis cluster_final Conclusion Instrument_Setup 1. Instrument Setup (Equilibrate, Purge) Background_Scan 2. Acquire Background Spectrum (Empty Sample Path) Instrument_Setup->Background_Scan Sample_Prep 3. Prepare Neat Liquid Film (1 drop between salt plates) Background_Scan->Sample_Prep Sample_Scan 4. Acquire Sample Spectrum (Same parameters as background) Sample_Prep->Sample_Scan Data_Processing 5. Data Processing (Background Correction, Baseline) Sample_Scan->Data_Processing Analysis 6. Spectral Interpretation (Peak Picking & Assignment) Data_Processing->Analysis Report 7. Confirm Structure Analysis->Report

Caption: Logical workflow for the FTIR analysis of a liquid sample.

Conclusion

The FTIR spectrum of 3-(1,3-Benzodioxol-5-yloxy)-2-butanone provides a unique chemical fingerprint that allows for its confident identification. The definitive identification hinges on observing a combination of key signals: a strong carbonyl absorption near 1720 cm⁻¹, C-H stretching bands both above and below 3000 cm⁻¹, and a series of strong, complex absorptions in the 1300-1000 cm⁻¹ range characteristic of the aryl alkyl ether and benzodioxole C-O bonds. By following the detailed experimental protocol and using the provided spectral data as a guide, researchers can effectively utilize FTIR spectroscopy as a rapid, reliable tool for the structural verification of this and structurally related molecules.

References

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Safety Operating Guide

Personal protective equipment for handling 3-(1,3-Benzodioxol-5-yloxy)-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety, logistical handling, and disposal protocols for 3-(1,3-Benzodioxol-5-yloxy)-2-butanone .[][2][3]

Notice of Analog-Based Safety Assessment: As of the current date, a specific, harmonized Safety Data Sheet (SDS) for 3-(1,3-Benzodioxol-5-yloxy)-2-butanone is not universally available in public chemical safety repositories.[][2][3] Therefore, the protocols below are derived from Structure-Activity Relationship (SAR) analysis, utilizing safety data from close structural analogs (e.g., 1,3-Benzodioxole, 2-Butanone, and alpha-aryloxy ketones). This approach applies the Precautionary Principle , mandating the highest level of containment and protection in the absence of specific toxicological data.[][2][3]

Hazard Identification & Risk Assessment

Chemical Context: This compound features a 1,3-benzodioxole (methylenedioxybenzene) ring linked via an ether oxygen to a 2-butanone backbone.[][2][3]

  • Benzodioxole Moiety: Biologically active; known to act as a mechanism-based inhibitor of Cytochrome P450 enzymes.[][2][3] It acts as a synergist in many formulations, potentially amplifying the toxicity of other co-handled chemicals.[][2][3]

  • Alpha-Aryloxy Ketone Structure: chemically reactive; potential for skin sensitization and mucous membrane irritation.[][2][3]

Hazard Class (Inferred)Signal WordHazard Statement (H-Codes)
Acute Toxicity (Oral) WarningH302: Harmful if swallowed.[][2][3]
Skin/Eye Irritation WarningH315/H319: Causes skin and serious eye irritation.[][2][3]
Sensitization WarningH317: May cause an allergic skin reaction (common in reactive ethers).[][2][3]
Target Organ Toxicity WarningH335: May cause respiratory irritation.[][2][3]

Personal Protective Equipment (PPE) Matrix

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95/P2 Mask (Minimum) or Half-face Respirator with OV/P100 cartridges.[][2][3]Prevents inhalation of particulates during weighing.[][2][3] The benzodioxole ring is often associated with bioactive dusts.[][2][3]
Ocular Chemical Splash Goggles (Indirect Vent).[][2][3] Note: Safety glasses are insufficient for liquid handling.[][2][3]Protects against splashes.[][2][3][5] Ketone solvents can rapidly penetrate the eye, carrying the solute with them.[][2][3]
Dermal (Hands) Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[2][3] Outer: Nitrile (Extended Cuff, 5-8 mil)Breakthrough Time: Ketones degrade nitrile over time.[][2][3] Change outer gloves immediately upon splash.[][2][3] Benzodioxole is lipophilic and can absorb transdermally.[][2][3]
Body Lab Coat (100% Cotton or Nomex) + Chemical Apron (if handling >10g).[][2][3]Synthetic blends can melt onto skin if the ketone moiety ignites.[][2][3]

Operational Protocol: Handling & Synthesis

Physical State Note: Based on analogs (e.g., 4-(1,3-Benzodioxol-5-yl)-2-butanone, MP ~50°C), this compound is likely a low-melting solid or a viscous liquid.[][2][3] It may liquefy upon slight warming.[][2][3]

Step 1: Engineering Controls (The "Primary Barrier")[1][2][3]
  • Work Area: All open-vessel manipulations must occur inside a certified Chemical Fume Hood .[][2][3]

  • Airflow: Verify face velocity is between 0.3 – 0.5 m/s before starting.[][2][3]

  • Static Control: Use an anti-static gun or ionizer bar if the substance is a dry powder, as organic dusts can be electrostatic and dispersible.[][2][3]

Step 2: Weighing & Transfer
  • Tare: Place the receiving vessel (e.g., round-bottom flask) on the balance inside the hood if possible. If the balance is outside, use a sealed secondary container for transport.

  • Transfer: Use a disposable antistatic spatula .[][2][3] Do not use metal spatulas if there is any risk of peroxide formation (though low for this specific ether, it is good practice).[2][3]

  • Solubilization: If dissolving, add solvent (e.g., Dichloromethane or Ethyl Acetate) slowly.[][2][3] The ether linkage increases solubility in organic solvents but decreases water solubility.[][2][3]

Step 3: Reaction Monitoring
  • TLC/HPLC: When spotting TLC plates, use a capillary tube.[][2][3] Do not blow on the capillary to dry it; let the solvent evaporate in the hood.[][2][3]

  • Quenching: If used as a reactant, quench excess reagent slowly.[][2][3] The ketone group is stable to mild acids but reactive toward strong nucleophiles/bases.[][2][3]

Waste Disposal & Deactivation

Core Directive: Never dispose of this compound down the drain. The benzodioxole ring is stable and environmentally persistent.[][2][3]

Waste StreamCompositionDisposal Method
Solid Waste Contaminated gloves, paper towels, weighing boats.[][2][3]Hazardous Solid Waste Bin (Incineration required).
Liquid Waste (Organic) Mother liquors, reaction solvents containing the product.[][2][3]Non-Halogenated Organic Solvent Waste (unless halogenated solvents like DCM were used).[][2][3]
Aqueous Waste Aqueous extraction layers.[][2][3]Check pH. If neutral, dispose as Aqueous Chemical Waste .[][2][3] Do not mix with oxidizers.[][2][3]

Spill Cleanup Protocol:

  • Isolate: Evacuate the immediate area (3-meter radius).[][2][3]

  • PPE Up: Don full PPE including respirator.[][2][3]

  • Absorb: Use a universal absorbent pads or vermiculite.[][2][3] Do not use paper towels for large spills (flammability risk).[2][3]

  • Clean: Wipe surface with ethanol, then soap and water.[][2][3] Place all cleanup materials in the solid hazardous waste bin.

Visualized Safety Workflow

The following diagram illustrates the critical decision pathways for handling this chemical, ensuring a closed-loop safety system.

SafetyProtocol Start Start: Handling 3-(1,3-Benzodioxol-5-yloxy)-2-butanone CheckState Check Physical State (Solid vs. Liquid) Start->CheckState Solid Solid Handling: Use Anti-static Spatula Weigh in Closed Vessel CheckState->Solid If Solid (<50°C) Liquid Liquid Handling: Use Glass Syringe/Pipette Avoid Aerosolization CheckState->Liquid If Liquid (>50°C) Dissolution Dissolution/Reaction (Inside Fume Hood) Solid->Dissolution Liquid->Dissolution Spill Accidental Spill? Dissolution->Spill Cleanup Spill Protocol: 1. Evacuate 2. Absorb (Vermiculite) 3. Incinerate Waste Spill->Cleanup Yes Disposal Disposal Decision Spill->Disposal No SolidWaste Solid Hazardous Waste (Gloves/Wipes) Cleanup->SolidWaste OrgWaste Organic Waste Stream (Non-Halogenated) Disposal->OrgWaste Liquids Disposal->SolidWaste Solids

Figure 1: Decision logic for safe handling and disposal of benzodioxole derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89964, 1-(1,3-benzodioxol-5-yl)butan-2-one (Structural Analog).[][2][3] Retrieved from [Link][2][3]

  • ECHA (European Chemicals Agency). Registration Dossier for 1,3-Benzodioxole.[][2][3][6] Retrieved from [Link][2][3]

Sources

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